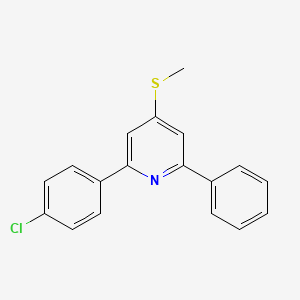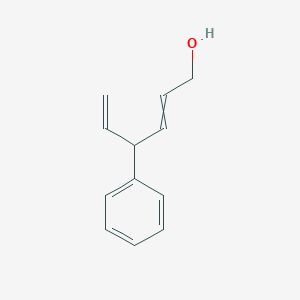
4-Phenylhexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylhexa-2,5-dien-1-ol is an organic compound characterized by a phenyl group attached to a hexa-2,5-dien-1-ol backbone. This compound is of interest due to its unique structure, which includes conjugated double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylhexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by reduction. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylhexadienone or phenylhexadienal.
Reduction: Formation of 4-phenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
4-Phenylhexa-2,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenylhexa-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological systems and chemical processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-2-en-1-ol: Similar structure but with fewer double bonds.
4-Phenylhex-2-en-1-ol: Similar structure with a single double bond.
4-Phenylhexa-1,5-dien-3-ol: Similar structure with different positioning of the hydroxyl group.
Uniqueness
4-Phenylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which confer distinct chemical reactivity and potential applications. Its conjugated system allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
114467-66-2 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-phenylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h2-9,11,13H,1,10H2 |
Clave InChI |
AFXATSGOIAVPTH-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C=CCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



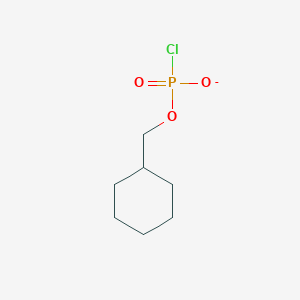
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
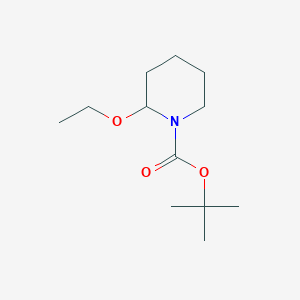
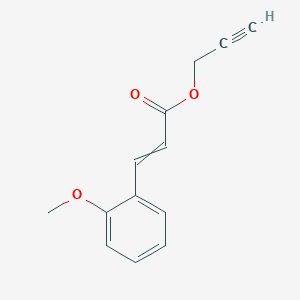
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)

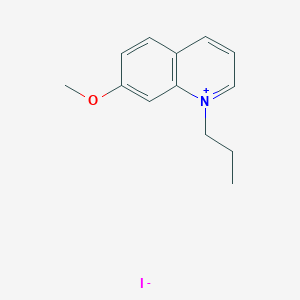

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
